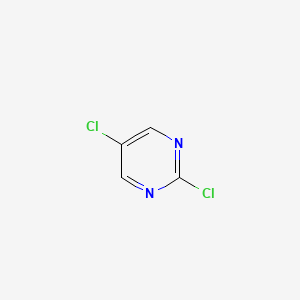

(2,4-Dichloropyrimidin-5-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(2,4-dichloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAJBZGZRKMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744357 | |

| Record name | (2,4-Dichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346537-23-2 | |

| Record name | (2,4-Dichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Dichloropyrimidin-5-yl)methanol: A Keystone Intermediate in Modern Drug Discovery

CAS Number: 1346537-23-2

Authored by: A Senior Application Scientist

Introduction

(2,4-Dichloropyrimidin-5-yl)methanol is a pivotal, yet often unheralded, building block in the landscape of medicinal chemistry. Its strategic importance lies in the versatile reactivity of its dichlorinated pyrimidine core, which serves as a highly adaptable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the development of targeted therapeutics such as kinase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, blending established chemical principles with practical, field-proven insights.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of (2,4-Dichloropyrimidin-5-yl)methanol is fundamental to its effective use in synthesis. The data presented below has been compiled from reputable chemical suppliers and predictive modeling.[1]

| Property | Value | Source |

| CAS Number | 1346537-23-2 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1] |

| Molecular Weight | 179.00 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Synonyms | (2,4-dichloro-5-pyrimidinyl)methanol |

Note on Spectroscopic Data: While many suppliers indicate the availability of NMR, HPLC, and LC-MS data, publicly accessible, peer-reviewed spectroscopic data for (2,4-Dichloropyrimidin-5-yl)methanol is limited.[1][2] The expected spectral characteristics are inferred from the structure and data for analogous compounds.

Synthesis and Mechanistic Insights

The synthesis of (2,4-Dichloropyrimidin-5-yl)methanol is logically approached via a two-stage process, commencing from the readily available starting material, uracil. This pathway leverages well-established transformations in heterocyclic chemistry.

Stage 1: Synthesis of the Precursor Aldehyde, 2,4-Dichloro-5-pyrimidinecarbaldehyde

The key precursor to the target alcohol is the corresponding aldehyde. A robust synthesis for this intermediate starts from uracil and proceeds through formylation and subsequent chlorination. A method for this transformation is detailed in Chinese patent CN102731412A.[3]

Workflow for the Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

Caption: Synthetic pathway from Uracil to the key aldehyde precursor.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde (Adapted from CN102731412A)[3]

-

Step 1: Synthesis of 5-Hydroxymethyluracil: Uracil is treated with barium hydroxide and formaldehyde to introduce the hydroxymethyl group at the 5-position.

-

Step 2: Oxidation to 2,4-Dihydroxy-5-pyrimidinecarbaldehyde: The resulting 5-hydroxymethyluracil is oxidized using manganese dioxide in a suitable solvent like chloroform to yield the aldehyde.

-

Step 3: Chlorination to 2,4-Dichloro-5-pyrimidinecarbaldehyde: The dihydroxy-pyrimidine aldehyde is then refluxed in phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, affording the desired dichlorinated aldehyde.

Stage 2: Reduction to (2,4-Dichloropyrimidin-5-yl)methanol

The final step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones, leaving the dichloropyrimidine ring intact.

Mechanism of Aldehyde Reduction using NaBH₄

Caption: General mechanism for the reduction of an aldehyde to a primary alcohol using a hydride source.

Self-Validating Experimental Protocol: Reduction of 2,4-Dichloro-5-pyrimidinecarbaldehyde

-

Rationale: This protocol is based on well-established procedures for the sodium borohydride reduction of aromatic aldehydes. The use of a protic solvent like methanol or ethanol is standard, as it can also serve as the proton source for the final workup.

-

Dissolution: Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C to decompose any excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 20 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Key Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of (2,4-Dichloropyrimidin-5-yl)methanol is realized in its application as a versatile intermediate. The dichloropyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the systematic construction of libraries of compounds for structure-activity relationship (SAR) studies.

Regioselectivity in SNAr Reactions:

Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This inherent selectivity can be exploited to introduce different substituents in a controlled manner. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Logical Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow illustrating the use of the title compound in the synthesis of kinase inhibitors.

The hydroxymethyl group at the C5 position adds another layer of synthetic utility. It can be:

-

Used as a handle for further elaboration: The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate or bromide) for subsequent nucleophilic substitution.

-

Involved in intramolecular reactions: The hydroxyl group can participate in cyclization reactions to form fused ring systems, which are common in many biologically active molecules.

While specific examples detailing the direct use of (2,4-Dichloropyrimidin-5-yl)methanol are not abundant in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. Its utility can be inferred from the synthesis of related compounds, such as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are frequently dysregulated in cancer.[4] The 2,4-diaminopyrimidine scaffold, readily accessible from the dichloropyrimidine core, is a cornerstone of many CDK inhibitors.

Safety and Handling

As a chlorinated heterocyclic compound, (2,4-Dichloropyrimidin-5-yl)methanol requires careful handling in a laboratory setting. The following safety information is based on data for the compound and structurally similar chemicals.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.

Conclusion

(2,4-Dichloropyrimidin-5-yl)methanol stands as a testament to the principle that the utility of a chemical compound is often defined by its potential for transformation. While not an end-product itself, its strategic combination of a reactive dichloropyrimidine core and a modifiable hydroxymethyl group makes it an invaluable asset for medicinal chemists. Its role as a precursor to sophisticated molecular architectures, particularly in the highly competitive field of kinase inhibitor development, underscores its importance. This guide has aimed to provide a comprehensive and practical overview to empower researchers to fully leverage the synthetic potential of this versatile intermediate in their pursuit of novel therapeutics.

References

- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

- Google Patents. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.

-

Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]

-

PubMed Central. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. [Link]

- Google Patents.

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

-

SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

-

Molecules. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]

-

ResearchGate. Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. [Link]

- Google Patents. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

-

PubMed Central. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]

Sources

- 1. CAS 1346537-23-2 | (2,4-Dichloropyrimidin-5-yl)methanol - Synblock [synblock.com]

- 2. 1346537-23-2|(2,4-Dichloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]

- 4. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of (2,4-Dichloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloropyrimidin-5-yl)methanol is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive dichloropyrimidine core and a primary alcohol, makes it a versatile synthon for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring offers differential reactivity, allowing for selective functionalization in cross-coupling and nucleophilic substitution reactions. The hydroxymethyl group at the 5-position provides a handle for further molecular elaboration. A thorough understanding of the physical properties of this compound is paramount for its effective handling, storage, and application in synthetic workflows, as well as for the characterization of its downstream products.

This technical guide provides a comprehensive overview of the known and anticipated physical properties of (2,4-Dichloropyrimidin-5-yl)methanol, alongside detailed, field-proven experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for (2,4-Dichloropyrimidin-5-yl)methanol is presented below. It is important to note that while some fundamental properties are well-documented, specific experimental values for melting and boiling points are not consistently reported in publicly available literature. In such cases, data from closely related analogs are provided for contextual estimation.

| Property | Value / Information | Source(s) |

| Chemical Name | (2,4-Dichloropyrimidin-5-yl)methanol | N/A |

| Synonyms | (2,4-dichloro-5-pyrimidinyl)methanol | [1] |

| CAS Number | 1346537-23-2 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 179.00 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available. For the related compound 2,4-dichloropyrimidine, the melting point is 57-61 °C. For 5-amino-2,4-dichloropyrimidine, the melting point is 118-123 °C. | N/A |

| Boiling Point | Data not available. A predicted boiling point for the isomer (4,6-dichloropyrimidin-5-yl)methanol is 318.2±37.0 °C.[3] For the related compound 2,4-dichloropyrimidine, the boiling point is 101 °C at 23 mmHg.[4] | N/A |

| Solubility | Data not available. The related compound 2,4-dichloropyrimidine is soluble in common organic solvents like ethanol, ether, and chloroform, and slightly soluble in water.[5] | N/A |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C in a dry, sealed place. | [1] |

| Hazard Information | H302: Harmful if swallowed. | [1] |

Experimental Protocols for Physical Property Determination

The following section outlines detailed methodologies for the experimental determination of the key physical properties of (2,4-Dichloropyrimidin-5-yl)methanol. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range. This protocol utilizes the capillary method, a widely accepted technique for accurate melting point determination.

Methodology:

-

Sample Preparation: A small amount of dry (2,4-Dichloropyrimidin-5-yl)methanol is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Approximate Melting Point: A preliminary rapid heating is performed to determine an approximate melting point.

-

Accurate Melting Point: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Rationale: Understanding the solubility of (2,4-Dichloropyrimidin-5-yl)methanol in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and analytical procedures. This protocol provides a systematic approach to determining its qualitative solubility.

Methodology:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Approximately 10 mg of (2,4-Dichloropyrimidin-5-yl)methanol is weighed into a series of small test tubes.

-

Solvent Addition: 1 mL of a selected solvent is added to a test tube.

-

Observation: The mixture is vortexed or agitated for 1-2 minutes at room temperature. The sample is visually inspected for dissolution.

-

Classification: The solubility is classified as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Repeat: Steps 3-5 are repeated for each selected solvent.

Caption: Workflow for Qualitative Solubility Profiling.

Spectroscopic Characterization

Rationale: NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the hydroxymethyl group and the dichloropyrimidine core.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of (2,4-Dichloropyrimidin-5-yl)methanol is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired according to standard instrument protocols.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

Spectral Analysis: The chemical shifts (δ), signal integrations (for ¹H), and coupling patterns (for ¹H) are analyzed to confirm the molecular structure.

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Methodology:

-

Sample Preparation: A dilute solution of (2,4-Dichloropyrimidin-5-yl)methanol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺), which should correspond to the calculated molecular weight of the compound. The fragmentation pattern can provide further structural insights.

Caption: Workflow for Spectroscopic Characterization.

Conclusion and Further Insights

(2,4-Dichloropyrimidin-5-yl)methanol is a valuable and versatile building block in contemporary organic synthesis. While its fundamental chemical identity is well-established, a comprehensive public dataset of its physical properties, particularly melting and boiling points, is lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to determine these properties with high fidelity. The reactivity of the two chlorine atoms is a key feature of this molecule, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position, a characteristic that can be exploited for regioselective synthesis. As with many halogenated heterocyclic compounds, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential during handling.

References

-

Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

-

PubChem. (2-Chloropyrimidin-5-yl)methanol. [Link]

-

Chemsigma. 1346537-23-2 (2,4-dichloropyrimidin-5-yl)methanol. [Link]

-

PubChem. 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol. [Link]

-

PubChem. 5-Amino-2,4-dichloropyrimidine. [Link]

-

PubChem. 2,4-Dichloropyrimidine. [Link]

-

Arctom. CAS NO. 850554-81-3 | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol. [Link]

Sources

The Cornerstone of Innovation: A Technical Guide to (2,4-Dichloropyrimidin-5-yl)methanol for Advanced Drug Discovery

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based intermediates, (2,4-Dichloropyrimidin-5-yl)methanol emerges as a compound of significant strategic value for researchers, scientists, and drug development professionals. Its unique trifecta of reactive sites—two electrophilic chlorine atoms at positions 2 and 4, and a nucleophilic hydroxymethyl group at position 5—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of (2,4-Dichloropyrimidin-5-yl)methanol, focusing on its chemical synthesis, reactivity, and applications as a pivotal building block in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2,4-Dichloropyrimidin-5-yl)methanol is fundamental for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1346537-23-2 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 179.00 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization: While a publicly available, citable spectrum for (2,4-Dichloropyrimidin-5-yl)methanol is not readily found in the searched literature, its structure can be confirmed by standard analytical techniques. For reference, the related compound 2,4-dichloropyrimidine exhibits characteristic signals in its NMR spectra that can be used for comparative purposes. Spectroscopic data for (2,4-Dichloropyrimidin-5-yl)methanol is available from some commercial suppliers[1][3].

Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of (2,4-Dichloropyrimidin-5-yl)methanol is not explicitly detailed in the surveyed literature, a robust synthetic route can be inferred from established methods for preparing analogous 2,4-dichloropyrimidines. The most plausible approach involves the chlorination of a dihydroxypyrimidine precursor.

Proposed Synthetic Route: Chlorination of 5-(Hydroxymethyl)uracil

The synthesis likely commences with the readily available 5-(hydroxymethyl)uracil, which is then subjected to a chlorination reaction, most commonly employing phosphorus oxychloride (POCl₃), often in the presence of a base.

Caption: Proposed synthesis of (2,4-Dichloropyrimidin-5-yl)methanol.

Rationale Behind Experimental Choices:

-

Starting Material: 5-(Hydroxymethyl)uracil is a logical and commercially available starting material. The two hydroxyl groups on the pyrimidine ring are tautomers of the more stable keto forms and are susceptible to chlorination.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the conversion of hydroxylated pyrimidines and purines to their chloro-derivatives[4][5][6].

-

Base: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, which can prevent side reactions and improve yields[4][5].

-

Solvent and Temperature: The reaction is typically carried out in a high-boiling point solvent, or neat in an excess of POCl₃, at elevated temperatures to drive the reaction to completion[4][5].

Illustrative Experimental Protocol (Based on Analogs):

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of (2,4-Dichloropyrimidin-5-yl)methanol.

-

To a stirred suspension of 5-(hydroxymethyl)uracil in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

-

Slowly add a tertiary amine base (e.g., N,N-diethylaniline) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2,4-Dichloropyrimidin-5-yl)methanol.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of (2,4-Dichloropyrimidin-5-yl)methanol lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the hydroxymethyl group can undergo a variety of transformations common to primary alcohols.

Nucleophilic Aromatic Substitution (SₙAr) at the Pyrimidine Core

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.

-

Regioselectivity: In general, for 2,4-dichloropyrimidines, nucleophilic substitution occurs preferentially at the C4 position. This selectivity is attributed to the greater electron deficiency at C4 compared to C2. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Regioselectivity of SₙAr on (2,4-Dichloropyrimidin-5-yl)methanol.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group at the C5 position provides a handle for further functionalization.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,4-dichloro-5-pyrimidinecarbaldehyde, using standard oxidizing agents. This aldehyde is a valuable intermediate for reactions such as reductive amination and Wittig reactions.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or as a means to introduce different functionalities.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide), enabling subsequent nucleophilic substitution at the C5-methyl position.

Applications in Drug Discovery and Development

The 2,4-disubstituted pyrimidine motif is a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors. (2,4-Dichloropyrimidin-5-yl)methanol serves as a key starting material for the synthesis of these and other biologically active molecules.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a substituted pyrimidine core to mimic the adenine ring of ATP and to form crucial hydrogen bonds with the hinge region of the kinase active site. The ability to sequentially and selectively substitute the two chlorine atoms of (2,4-Dichloropyrimidin-5-yl)methanol allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Potential as an Intermediate in the Synthesis of Approved Drugs

While a direct, publicly documented synthesis of an approved drug from (2,4-Dichloropyrimidin-5-yl)methanol was not identified in the searched literature, its structural motifs are present in several kinase inhibitors. For example, the core structure is related to intermediates used in the synthesis of complex oncology drugs.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

(2,4-Dichloropyrimidin-5-yl)methanol represents a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its well-defined reactivity, coupled with the strategic placement of three distinct functional groups, provides medicinal chemists with a powerful tool to generate novel molecular entities. A comprehensive understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, is essential for leveraging this important intermediate to its full potential in the pursuit of innovative drug discovery.

References

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. Available at: [Link]

- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.

- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents.

-

(2,4-dichloropyrimidin-5-yl)methanol [1346537-23-2] | Chemsigma. Available at: [Link]

-

2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. Available at: [Link]

-

Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: [Link]

- CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents.

Sources

- 1. CAS 1346537-23-2 | (2,4-Dichloropyrimidin-5-yl)methanol - Synblock [synblock.com]

- 2. (2,4-dichloropyrimidin-5-yl)methanol [1346537-23-2] | Chemsigma [chemsigma.com]

- 3. 1346537-23-2|(2,4-Dichloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

(2,4-Dichloropyrimidin-5-yl)methanol molecular weight

An In-depth Technical Guide to (2,4-Dichloropyrimidin-5-yl)methanol: A Versatile Heterocyclic Building Block

Executive Summary

(2,4-Dichloropyrimidin-5-yl)methanol is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a pyrimidine core with two reactive chlorine atoms and a primary alcohol, offers a trifecta of functional handles for strategic molecular elaboration. This guide provides an in-depth analysis of its chemical properties, molecular weight, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. For researchers and drug development professionals, this document serves as a technical resource, elucidating the rationale behind its synthetic utility and providing practical insights into its handling and application.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the key identifiers and physicochemical data for (2,4-Dichloropyrimidin-5-yl)methanol.

Nomenclature and Chemical Identifiers

-

Systematic Name: (2,4-Dichloropyrimidin-5-yl)methanol

Physicochemical and Spectroscopic Data

The quantitative data associated with this compound are crucial for reaction planning, purification, and storage. The molecular weight is a cornerstone of stoichiometric calculations in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 179.00 g/mol | [1][3][4] |

| Exact Mass | 177.9701 Da | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically >97% | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2][4] |

Strategic Importance in Drug Discovery

The utility of (2,4-Dichloropyrimidin-5-yl)methanol extends far beyond its basic properties. Its value lies in its design as a versatile scaffold. The dichloropyrimidine core is a classic "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[5]

The Dichloropyrimidine Scaffold: A Tunable Electrophile

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). Crucially, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position due to the electronic influence of the adjacent nitrogen atoms. This differential reactivity is a key strategic element, allowing for sequential, site-selective introduction of different nucleophiles. This stepwise approach enables the construction of complex molecular architectures and the systematic exploration of the chemical space around the pyrimidine core, which is fundamental to structure-activity relationship (SAR) studies.

The Hydroxymethyl Group: A Versatile Functional Handle

The primary alcohol at the C5 position provides an additional, orthogonal point for derivatization. It can be:

-

Oxidized to an aldehyde or carboxylic acid, opening pathways to imines, amides, and esters.

-

Alkylated or Acylated to form ethers and esters, modifying polarity and pharmacokinetic properties.

-

Used as a nucleophile itself in various coupling reactions.

This functionality allows for the introduction of pharmacophores that can interact with different regions of a biological target or fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Role as a Synthetic Intermediate

The compound serves as a bridge, connecting simpler starting materials to complex, high-value target molecules, particularly within the pharmaceutical industry.

Caption: Role as a key intermediate in synthesis.

Synthesis and Characterization

While specific, proprietary synthesis routes may vary, a general and chemically sound pathway can be proposed based on established transformations of pyrimidine systems. The synthesis of related structures often involves chlorination of a uracil precursor followed by functional group manipulation.[6]

Proposed Synthetic Protocol

This protocol is a representative example based on common organic chemistry principles, designed to be self-validating through in-process checks.

Objective: To synthesize (2,4-Dichloropyrimidin-5-yl)methanol from 2,4-dihydroxy-5-(hydroxymethyl)pyrimidine (5-Hydroxymethyluracil).

Step 1: Dichlorination of 5-Hydroxymethyluracil

-

System Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Reagent Charging: Charge the flask with 5-Hydroxymethyluracil (1.0 eq) and phosphorus oxychloride (POCl₃, 10.0 eq) as both reagent and solvent.

-

Catalysis: Add N,N-dimethylaniline (0.2 eq) dropwise as a catalyst. Causality: The tertiary amine activates the POCl₃, facilitating the conversion of the hydroxyl groups to chlorides.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

-

In-Process Check (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. Trustworthiness: This is a highly exothermic step and must be performed with caution in a well-ventilated hood.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,4-Dichloropyrimidin-5-yl)methanol.

Step 2: Purification

-

Technique: Purify the crude product using column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is a suitable mobile phase.

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain the final product as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Applications

The synthetic power of (2,4-Dichloropyrimidin-5-yl)methanol is realized through its subsequent reactions. Its application as a building block is evident in the synthesis of various biologically active agents.[5][7][8]

Site-Selective Nucleophilic Aromatic Substitution (SₙAr)

As previously mentioned, the C4 position is more electrophilic. This allows for a controlled, stepwise introduction of nucleophiles (e.g., amines, thiols, alcohols).

-

Reaction at C4: Typically performed under milder conditions (e.g., room temperature or slightly elevated) with a nucleophile and a base like diisopropylethylamine (DIPEA).

-

Reaction at C2: Requires more forcing conditions (e.g., higher temperatures) to substitute the second chlorine atom.

This selectivity is paramount for building libraries of compounds for screening in drug discovery programs.

Example Reaction Pathway

Caption: Key reaction pathways for derivatization.

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical to ensure laboratory safety. (2,4-Dichloropyrimidin-5-yl)methanol is classified as harmful and requires careful handling.

| Hazard Class | Code | Description |

| GHS Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed[2][3][9] |

Handling Procedures

-

Use only under a chemical fume hood to avoid inhalation of dust.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[9]

Storage and Stability

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4][10]

-

Keep in a cool, dry, and well-ventilated place, refrigerated at 2-8°C for long-term stability.[2][4]

-

Incompatible with strong oxidizing agents.[10]

Conclusion

(2,4-Dichloropyrimidin-5-yl)methanol, with a molecular weight of 179.00 g/mol , is more than just a chemical compound; it is a strategic tool for molecular design. Its value is derived from the combination of a tunable dichloropyrimidine core and a versatile hydroxymethyl group. This unique arrangement provides medicinal chemists and materials scientists with a reliable and adaptable platform for constructing novel molecules with tailored properties. A thorough understanding of its reactivity, handling requirements, and synthetic potential is essential for leveraging this building block to its fullest extent in the pursuit of new medicines and materials.

References

-

PubChem. (n.d.). (2-Chloropyrimidin-5-yl)methanol. Retrieved from [Link]

-

Chemsigma. (n.d.). (2,4-dichloropyrimidin-5-yl)methanol [1346537-23-2]. Retrieved from [Link]

- Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Norman, M. H., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. Retrieved from [Link]

-

Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (2,4-Dichloropyrimidin-5-yl)methanol | 1346537-23-2 [sigmaaldrich.com]

- 3. CAS 1346537-23-2 | (2,4-Dichloropyrimidin-5-yl)methanol - Synblock [synblock.com]

- 4. 1346537-23-2|(2,4-Dichloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of (2,4-Dichloropyrimidin-5-yl)methanol in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol for Researchers, Scientists, and Drug Development Professionals.

(2,4-Dichloropyrimidin-5-yl)methanol is a pivotal building block in the synthesis of a multitude of biologically active compounds.[1] Its di-chlorinated pyrimidine core offers two reactive sites for nucleophilic substitution, allowing for the strategic and regioselective introduction of various functional groups. The hydroxymethyl group at the 5-position provides a versatile handle for further elaboration, making this molecule a highly sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[2] This guide provides a comprehensive overview of the primary synthetic pathways to (2,4-Dichloropyrimidin-5-yl)methanol, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Key Synthetic Strategies

A common retrosynthetic approach for (2,4-Dichloropyrimidin-5-yl)methanol (1) identifies 2,4-dichloro-5-formylpyrimidine (2) as a key precursor. The transformation of the aldehyde to the primary alcohol is a straightforward reduction. The aldehyde itself can be synthesized from readily available starting materials like uracil (3) via a Vilsmeier-Haack reaction, which conveniently performs both formylation at the C5 position and chlorination of the C2 and C4 hydroxyl groups.

An alternative, though less commonly detailed, pathway could involve the reduction of a corresponding carboxylic acid ester, such as methyl 2,4-dichloropyrimidine-5-carboxylate (4).

Pathway 1: Synthesis via Vilsmeier-Haack Reaction of Uracil and Subsequent Reduction

This is the most prevalent and well-documented route for the preparation of (2,4-Dichloropyrimidin-5-yl)methanol. It is a two-step process commencing with the Vilsmeier-Haack formylation and chlorination of uracil, followed by the selective reduction of the resulting aldehyde.

Step 1: Vilsmeier-Haack Reaction of Uracil to yield 2,4-Dichloro-5-formylpyrimidine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In the case of uracil, the reaction with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), leads to the formation of a highly electrophilic chloroiminium ion. This ion attacks the electron-rich C5 position of the pyrimidine ring.[6] A critical aspect of this reaction is the concurrent chlorination of the hydroxyl groups at the C2 and C4 positions, yielding 2,4-dichloro-5-formylpyrimidine.[6] The extent of chlorination is influenced by the reaction conditions, such as temperature and the stoichiometry of the reagents.[6][7]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-formylpyrimidine

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, N,N-dimethylformamide (DMF) is added. The flask is cooled in an ice bath.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) or thionyl chloride is added dropwise to the cooled DMF, maintaining the temperature below 40°C.[8] The mixture is stirred until the Vilsmeier reagent is formed.

-

Reaction with Uracil: Uracil is added portion-wise to the Vilsmeier reagent. The reaction mixture is then heated, typically to around 80°C, and the progress is monitored by HPLC until the starting material is consumed.[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured into ice water. This hydrolyzes the intermediate iminium salt and precipitates the crude product. The solid is collected by filtration, washed with water, and dried.[6]

-

Purification: The crude 2,4-dichloro-5-formylpyrimidine can be purified by recrystallization or column chromatography to yield the desired product.[6]

Step 2: Reduction of 2,4-Dichloro-5-formylpyrimidine to (2,4-Dichloropyrimidin-5-yl)methanol

The selective reduction of the aldehyde group in 2,4-dichloro-5-formylpyrimidine to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its mild nature and selectivity for aldehydes and ketones over other functional groups.

Experimental Protocol: Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol

-

Dissolution: 2,4-Dichloro-5-formylpyrimidine is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic and should be controlled.

-

Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or HPLC.

-

Quenching and Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid, such as acetic acid. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure (2,4-Dichloropyrimidin-5-yl)methanol.

Pathway 2: Synthesis via Reduction of Methyl 2,4-dichloropyrimidine-5-carboxylate

An alternative approach involves the reduction of the ester group of methyl 2,4-dichloropyrimidine-5-carboxylate. This method is also viable, although the synthesis of the starting ester may require additional steps. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required for the reduction of esters to alcohols.

Experimental Protocol: Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol from the corresponding ester

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of methyl 2,4-dichloropyrimidine-5-carboxylate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared.

-

Reduction: The solution is cooled to 0°C, and a solution of lithium aluminum hydride in THF is added dropwise. The reaction is highly exothermic and requires careful temperature control.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution.

-

Isolation and Purification: The resulting solids are filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography to yield (2,4-Dichloropyrimidin-5-yl)methanol.

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2,4-Dichloropyrimidin-5-yl)methanol | 1346537-23-2 | C₅H₄Cl₂N₂O | 179.00 |

| 2,4-Dichloro-5-formylpyrimidine | 871254-61-4 | C₅H₂Cl₂N₂O | 176.99 |

| Methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 | C₆H₄Cl₂N₂O₂ | 207.01 |

Visualizing the Synthesis Pathways

Vilsmeier-Haack and Reduction Pathway

Caption: Synthesis of (2,4-Dichloropyrimidin-5-yl)methanol from Uracil.

Ester Reduction Pathway

Caption: Alternative synthesis via ester reduction.

Conclusion and Future Perspectives

The synthesis of (2,4-Dichloropyrimidin-5-yl)methanol is a well-established process, with the Vilsmeier-Haack reaction of uracil followed by reduction being the most efficient and commonly employed route. The choice of reagents and reaction conditions allows for good control over the outcome and yields of the desired product. As a versatile intermediate, (2,4-Dichloropyrimidin-5-yl)methanol will continue to be a valuable tool for medicinal chemists in the design and synthesis of next-generation therapeutics. Further research may focus on developing more sustainable and atom-economical synthetic methods, potentially through catalytic C-H activation and functionalization of the pyrimidine core.

References

- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv

- CAS 1346537-23-2 | (2,4-Dichloropyrimidin-5-yl)methanol - Synblock.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- (2-Amino-4,6-dichloropyrimidin-5-yl)methanol synthesis - ChemicalBook.

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P

- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P

- US5525724A - Process for the preparation of chloropyrimidines - Google P

- (2,4-Dichloropyrimidin-5-yl)methanol | 1346537-23-2 - Sigma-Aldrich.

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.

- 2,4-Dichloro-5-fluoropyrimidine synthesis - ChemicalBook.

- An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applic

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI.

- 2,4-Dichloropyrimidine synthesis - ChemicalBook.

- 2,4-Dichloropyrimidine-5-carboxamide 1240390-28-6 - Sigma-Aldrich.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.

- Methyl 2,4-dichloropyrimidine-5-carboxyl

- 2,4-Dichloropyrimidine-5-carbaldehyde | C5H2Cl2N2O | CID 18983168 - PubChem.

- 871254-61-4|2,4-Dichloropyrimidine-5-carbaldehyde|BLD Pharm.

- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed.

- 1260862-85-8 | (4,6-Dichloropyrimidin-5-yl)methanol | ChemScene.

- 1346537-23-2|(2,4-Dichloropyrimidin-5-yl)methanol - BLDpharm.

- methyl 2,4-dichloropyrimidine-5-carboxyl

- (2,4-Dichloropyrimidin-5-yl)methanol 60398-84-7 wiki - Guidechem.

- N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]

- 8. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (2,4-Dichloropyrimidin-5-yl)methanol

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of (2,4-Dichloropyrimidin-5-yl)methanol

(2,4-Dichloropyrimidin-5-yl)methanol is a substituted pyrimidine, a class of heterocyclic compounds central to numerous biologically active molecules, including nucleobases.[4][5] The presence of reactive chlorine atoms at the C2 and C4 positions, coupled with a hydroxymethyl group at the C5 position, makes it a versatile building block for synthesizing a wide array of more complex molecules with potential therapeutic applications. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing detailed structural information, from the atomic-level connectivity to the overall molecular weight and functional group composition.[5]

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of (2,4-Dichloropyrimidin-5-yl)methanol, providing predicted data based on analogous structures and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Molecular Structure of (2,4-Dichloropyrimidin-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[5] For (2,4-Dichloropyrimidin-5-yl)methanol, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, revealing three distinct proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine substituents.

Table 1: Predicted ¹H NMR Spectral Data for (2,4-Dichloropyrimidin-5-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Singlet | 1H | H6 (aromatic) | The sole proton on the pyrimidine ring is significantly deshielded by the two nitrogen atoms and two chlorine atoms. |

| ~4.8 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electronegative pyrimidine ring and the hydroxyl group. |

| ~5.5 | Singlet (broad) | 1H | -OH | The hydroxyl proton is exchangeable, often appearing as a broad singlet. Its chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (2,4-Dichloropyrimidin-5-yl)methanol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C2 | Carbon atom bonded to two nitrogen atoms and a chlorine atom, leading to significant deshielding. |

| ~160 | C4 | Similar to C2, this carbon is deshielded due to its bonds with a nitrogen and a chlorine atom. |

| ~158 | C6 | Aromatic carbon adjacent to a nitrogen atom. |

| ~125 | C5 | The carbon atom bearing the hydroxymethyl group. |

| ~58 | -CH₂- | The aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of (2,4-Dichloropyrimidin-5-yl)methanol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is generally sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (2,4-Dichloropyrimidin-5-yl)methanol will be characterized by vibrations corresponding to the O-H, C-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for (2,4-Dichloropyrimidin-5-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~3100 | Weak | C-H stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch | Pyrimidine ring |

| 1350 - 1200 | Medium | C-N stretch | Pyrimidine ring |

| ~1050 | Strong | C-O stretch | Primary alcohol |

| 800 - 700 | Strong | C-Cl stretch | Chloro-aromatic |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, while the fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the dichloropyrimidine scaffold.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Expected Molecular Ion Peak: The molecular formula of (2,4-Dichloropyrimidin-5-yl)methanol is C₅H₄Cl₂N₂O. The molecular weight is approximately 179.00 g/mol .[2]

Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks:

-

[M]⁺: (containing two ³⁵Cl atoms) at m/z ≈ 178

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 180

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 182

The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Potential Fragmentation Pathways: Under ionization, the molecule may fragment in predictable ways:

-

Loss of a chlorine radical (·Cl)

-

Loss of the hydroxymethyl group (·CH₂OH)

-

Loss of water (H₂O) from the molecular ion

Figure 3: Simplified potential fragmentation pathways in Mass Spectrometry.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject a small volume (e.g., 1-5 µL) of the solution into a Liquid Chromatography (LC) system to separate the compound from any impurities. A C18 column is commonly used.

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI).

-

Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Conclusion

The structural elucidation of (2,4-Dichloropyrimidin-5-yl)methanol is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectral data and standardized protocols for their acquisition. While this document is based on well-established spectroscopic principles and data from analogous compounds, researchers are encouraged to obtain batch-specific data from their chemical supplier for definitive characterization.[1][2] The presented methodologies are fundamental to ensuring the identity, purity, and quality of this important chemical intermediate in the rigorous context of pharmaceutical research and development.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. A., & El-Naggar, A. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Retrieved from [Link]

Sources

- 1. 1346537-23-2|(2,4-Dichloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 2. CAS 1346537-23-2 | (2,4-Dichloropyrimidin-5-yl)methanol - Synblock [synblock.com]

- 3. (2,4-Dichloropyrimidin-5-yl)methanol | 1346537-23-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

An In-Depth Technical Guide to the Safe Handling of (2,4-Dichloropyrimidin-5-yl)methanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (2,4-Dichloropyrimidin-5-yl)methanol (CAS No. 1346537-23-2). As a highly functionalized heterocyclic compound, its utility in synthetic chemistry is significant, but this reactivity necessitates a thorough understanding and implementation of robust safety protocols. This guide moves beyond mere compliance, focusing on the scientific rationale behind safety procedures to foster a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Profile

(2,4-Dichloropyrimidin-5-yl)methanol is a solid, bifunctional building block, featuring a dichloropyrimidine core and a primary alcohol. The two chlorine atoms on the pyrimidine ring are key reactive sites, with the C4-chloro group generally exhibiting higher reactivity towards nucleophilic aromatic substitution (SNAr) than the C2-chloro group[1][2]. This differential reactivity is a cornerstone of its synthetic utility but also informs its potential interactions and incompatibilities.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (2,4-Dichloropyrimidin-5-yl)methanol | |

| CAS Number | 1346537-23-2 | |

| Molecular Formula | C₅H₄Cl₂N₂O | |

| Molecular Weight | 179.00 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C (Refrigerated) | |

| InChI Key | YFWAJBZGZRKMJQ-UHFFFAOYSA-N |

Hazard Identification and Toxicological Assessment

The primary documented hazard for (2,4-Dichloropyrimidin-5-yl)methanol is acute oral toxicity. However, a comprehensive risk assessment must also consider the hazards associated with structurally similar chlorinated heterocyclic compounds, as specific toxicological data for this exact molecule is not extensively published.

Table 2: GHS Classification for (2,4-Dichloropyrimidin-5-yl)methanol

| Classification | Code | Statement | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Expert Toxicological Insights

-

Acute Oral Toxicity (H302): The "Harmful if swallowed" classification is the most prominent hazard. Ingestion can lead to significant adverse health effects. While the exact mechanism is not documented for this compound, related organochlorine compounds can interfere with key metabolic processes. In the event of accidental ingestion, immediate medical attention is critical. Do not induce vomiting, as this can introduce new risks.

-

Potential for Skin and Eye Irritation: Many related dichloropyrimidine compounds are classified as skin and eye irritants or corrosives.[3][4][5] For example, 2-Amino-4,6-dichloropyrimidine is known to cause skin and eye irritation (H315, H319).[5] It is therefore prudent and scientifically justified to handle (2,4-Dichloropyrimidin-5-yl)methanol as a potential irritant, necessitating the use of gloves and eye protection to prevent contact.

-

Potential for Respiratory Irritation: As a solid that can form dust, inhalation is a primary route of exposure. Similar heterocyclic compounds can cause respiratory tract irritation (H335).[5] All handling of the solid material outside of a sealed container must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Hazardous Decomposition: When subjected to high heat or combustion, chlorinated nitrogen heterocycles are expected to decompose, releasing toxic and corrosive gases. These include hydrogen chloride (HCl), oxides of nitrogen (NOx), and carbon monoxide/dioxide (CO, CO₂)[3][6]. This potential dictates the appropriate firefighting measures and highlights the need to avoid excessive heat during storage and experiments.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before any new procedure involving this compound. The goal is to identify potential exposure scenarios and implement robust control measures to mitigate them.

Caption: A logical workflow for assessing and mitigating risks.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, step-by-step protocols is the foundation of laboratory safety. The following procedures are designed to minimize exposure during common laboratory manipulations.

Required Personal Protective Equipment (PPE)

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When there is a splash hazard, switch to chemical splash goggles.

-

Hand Protection: Nitrile gloves are required. Inspect gloves for tears or defects before use. Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

-

Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Protocol for Weighing and Preparing Solutions

-

Preparation: Designate a specific area within a chemical fume hood for handling the solid. Ensure an analytical balance is placed inside the hood or that the powder will be transferred in a contained manner (e.g., using a powder funnel) into a vessel inside the hood.

-

Pre-Weighing: Place a tared, clean, and dry receiving vessel (e.g., round-bottom flask) on the balance.

-

Aliquotting: Retrieve the reagent container from its 2-8°C storage. Causality: Allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing inside, which could degrade the compound.

-

Transfer: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to the receiving vessel. Avoid creating airborne dust by using slow, deliberate movements.

-

Closure and Cleanup: Securely close the main reagent container. Use a solvent-dampened wipe (e.g., with ethanol or isopropanol) to decontaminate the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the wipe as hazardous waste.

-

Solubilization: Add the desired solvent to the receiving vessel inside the fume hood. Swirl gently or use magnetic stirring to dissolve. Keep the vessel capped or covered to the extent possible during this process.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of the outcome. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hyclor.com.au [hyclor.com.au]

Navigating a Key Intermediate: A Technical Guide to (2,4-Dichloropyrimidin-5-yl)methanol for Drug Discovery Professionals

Introduction: The Strategic Value of a Dichlorinated Pyrimidine Building Block

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone, celebrated for their prevalence in biologically active molecules and their capacity to engage with a multitude of enzymatic targets.[1] Among the vast arsenal of pyrimidine-based intermediates, (2,4-Dichloropyrimidin-5-yl)methanol (CAS No. 1346537-23-2) emerges as a particularly strategic building block. Its unique arrangement of reactive sites—two differentially reactive chlorine atoms and a primary alcohol—offers a versatile platform for the synthesis of complex, highly substituted pyrimidines. This guide provides an in-depth analysis of its commercial availability, plausible synthetic strategies, and its critical application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Sourcing and Physicochemical Properties

(2,4-Dichloropyrimidin-5-yl)methanol is readily accessible from a range of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. The compound is typically supplied as a solid with a purity of 97% or higher.[2]

| Property | Value | Source |

| CAS Number | 1346537-23-2 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [2] |

| Molecular Weight | 179.00 g/mol | [2] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

A non-exhaustive list of commercial suppliers is provided below to aid in procurement:

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | AMBH9614F0A1 | 97% |

| Synblock | SB57329 | >98% |

| BLDpharm | BD00832387 | 97% |

| Chemsigma | CS-0100910 | Not Specified |

Note: Availability and product specifications are subject to change and should be confirmed with the respective supplier.

Synthetic Strategy: A Plausible Route

While specific, detailed synthetic preparations for (2,4-Dichloropyrimidin-5-yl)methanol are not extensively documented in readily available literature, a logical synthetic pathway can be devised from fundamental principles of heterocyclic chemistry. A common approach to functionalized pyrimidines involves the construction of the pyrimidine ring followed by functional group interconversion. A plausible retrosynthetic analysis suggests that the target molecule could be derived from a corresponding carboxylic acid or ester, which in turn could be synthesized from simpler precursors.

A potential forward synthesis could commence with the reduction of ethyl 2,4-dichloropyrimidine-5-carboxylate. This ester, a known compound, can be selectively reduced to the primary alcohol using a mild reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to avoid undesired reactions with the chloro-substituents.

Caption: Proposed workflow for the synthesis of (2,4-Dichloropyrimidin-5-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium borohydride (1.5 eq) in THF via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford (2,4-Dichloropyrimidin-5-yl)methanol.

Application in Drug Discovery: A Gateway to Kinase Inhibitors